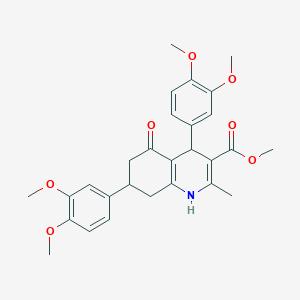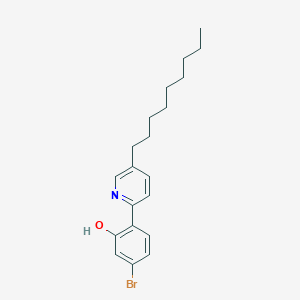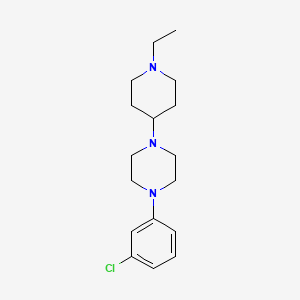![molecular formula C24H26N2O4S B4913672 2-(N-benzylbenzenesulfonamido)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4913672.png)
2-(N-benzylbenzenesulfonamido)-N-[2-(4-methoxyphenyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-benzylbenzenesulfonamido)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both benzyl and methoxyphenyl groups in its structure suggests potential biological activity and utility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-benzylbenzenesulfonamido)-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting benzenesulfonyl chloride with benzylamine under basic conditions to form N-benzylbenzenesulfonamide.
Acylation: The N-benzylbenzenesulfonamide is then acylated with 2-(4-methoxyphenyl)ethylamine in the presence of an acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The benzyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible antimicrobial or anticancer properties due to its sulfonamide structure.
Industry: Utilized in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
作用機序
The mechanism of action for compounds like 2-(N-benzylbenzenesulfonamido)-N-[2-(4-methoxyphenyl)ethyl]acetamide often involves interaction with biological macromolecules such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in bacteria, thus exerting antimicrobial effects.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
N-benzylsulfonamides: A class of compounds with varying biological activities.
Uniqueness
2-(N-benzylbenzenesulfonamido)-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to the presence of both benzyl and methoxyphenyl groups, which may confer distinct biological activities and chemical reactivity compared to simpler sulfonamides.
特性
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-30-22-14-12-20(13-15-22)16-17-25-24(27)19-26(18-21-8-4-2-5-9-21)31(28,29)23-10-6-3-7-11-23/h2-15H,16-19H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDPXHQBHCHUIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B4913599.png)
![1-(4-Methylcyclohexyl)-4-[(3-methylphenyl)methyl]piperazine;oxalic acid](/img/structure/B4913604.png)
![2,3-bis{4-[(4-phenoxyphenyl)ethynyl]phenyl}quinoxaline](/img/structure/B4913609.png)

![3-[4-(ethylsulfamoyl)phenyl]-N-(4-phenoxyphenyl)propanamide](/img/structure/B4913616.png)
![1-{[(4-nitrophenyl)amino]carbonyl}propyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B4913626.png)
![5-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide](/img/structure/B4913634.png)
![(3-bromophenyl)-[5-hydroxy-3-pyridin-3-yl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B4913641.png)
![PROP-2-EN-1-YL 2-[(2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B4913649.png)

![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B4913664.png)
![3-bromo-4-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4913678.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B4913689.png)
